![molecular formula C22H41NO7 B569518 Sphingofungin C CAS No. 121025-46-5](/img/structure/B569518.png)
Sphingofungin C
Overview
Description
Sphingofungin C is a natural product derived from fungi, specifically from the species Aspergillus fumigatus. It is known for its ability to inhibit the biosynthesis of sphingolipids, which are crucial components of cell membranes and play significant roles in various cellular processes such as cell signaling, cell-cell recognition, and lipid raft stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sphingofungin C involves a modular approach that includes a decarboxylative cross-coupling reaction of chiral sulfinyl imines with a functionalized tartaric acid derivative. This reaction yields the core motif of sphingofungins, which carries four consecutive stereocenters and a terminal double bond.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Sphingofungin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used
Scientific Research Applications
Sphingofungin C has been shown to inhibit sphingolipid biosynthesis, a critical pathway in fungal cell function. This inhibition is primarily achieved by targeting serine palmitoyltransferase (SPT), the enzyme responsible for the first step in sphingolipid synthesis. Research indicates that this compound affects both fungal and mammalian systems, although its potency varies significantly depending on the organism.
Antifungal Activity
- Inhibition of Yeast Growth : this compound demonstrates antifungal activity against various yeast species, notably Saccharomyces cerevisiae. Studies have shown that it can fully inhibit yeast growth at concentrations as low as 2.5 μM, with metabolic activity already reduced at 1.25 μM .
- Structure-Activity Relationship : The presence of specific functional groups in this compound, such as hydroxymethylation at the C-1 position and desaturation at the Δ12 position, significantly enhances its antifungal properties. Derivatives lacking these modifications show reduced inhibitory effects .
Synthesis and Derivative Development
The synthesis of this compound has been achieved through various chemical methodologies, enabling the exploration of its derivatives with potentially enhanced biological activities. A modular synthetic approach has been reported, allowing for the efficient generation of sphingofungins with diverse side chains .
Derivative | Concentration for Growth Inhibition | Notable Modifications |
---|---|---|
This compound | 10 μM | Base structure with hydroxymethylation |
Acetylated this compound | 2.5 μM | Acetylation enhances activity |
14-Oxo this compound | 20 μM | Oxidation at C-14 position |
14-Desoxy this compound | 10 μM | Removal of hydroxyl group |
Case Studies and Research Findings
Several studies have investigated the applications of this compound in both laboratory settings and potential therapeutic contexts:
- Inhibition Studies : A comparative analysis of sphingofungins revealed that modifications to their chemical structure could lead to significant changes in their inhibitory efficacy against SPT. For instance, the Δ12 desaturation was found to enhance antifungal activity compared to non-desaturated counterparts .
- Genomic Insights : Research into the biosynthetic gene clusters responsible for the production of sphingofungins has provided insights into their ecological roles and potential applications in agriculture and medicine. The identification of these clusters across various fungal species suggests a widespread capacity for producing bioactive metabolites like sphingofungins .
- Therapeutic Potential : Given their mechanism of action, sphingofungins are being explored not only as antifungal agents but also for their potential role in treating diseases linked to dysregulated sphingolipid metabolism, such as certain cancers and neurodegenerative disorders .
Mechanism of Action
Sphingofungin C exerts its effects by inhibiting the enzyme serine palmitoyl transferase, which catalyzes the first step in the biosynthesis of sphingolipids. This inhibition disrupts the production of sphingolipids, leading to alterations in cell membrane composition and function. The molecular targets and pathways involved include the sphingolipid biosynthesis pathway and various signaling pathways regulated by sphingolipids .
Comparison with Similar Compounds
- Sphingofungin A
- Sphingofungin B
- Sphingofungin D
- Sphingofungin E
- Sphingofungin F
Comparison: Sphingofungin C is unique among its analogs due to its specific structural features and the presence of a terminal double bond. This structural uniqueness contributes to its distinct biological activity and potency as an inhibitor of sphingolipid biosynthesis. Compared to other sphingofungins, this compound has shown significant antifungal, cell-proliferative, and antiparasitic activities .
Biological Activity
Sphingofungin C is a member of the sphingofungin family, which are natural products derived from fungi. These compounds are recognized for their ability to inhibit sphingolipid biosynthesis, a crucial process in various cellular functions. This article delves into the biological activity of this compound, highlighting its antifungal properties, structure-activity relationships, and potential therapeutic applications.
Overview of this compound
This compound is characterized by its unique structural features, including a polyketide tail with a Δ12 double bond and the absence of a C-14 hydroxyl group. These structural elements significantly influence its biological activity, particularly its antifungal efficacy against various strains of fungi.
Sphingofungins, including this compound, primarily exert their antifungal effects by inhibiting serine palmitoyltransferase (SPT), the enzyme responsible for the first step in sphingolipid biosynthesis. Inhibition of this enzyme disrupts sphingolipid metabolism, leading to cell death in susceptible fungal species.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits potent antifungal activity against Saccharomyces cerevisiae and Aspergillus fumigatus. The following table summarizes key findings from in vitro assays:
Compound | Concentration (μM) | Inhibition (%) | Reference |
---|---|---|---|
This compound | 10 | 50 | |
Sphingofungin B2 | 2.5 | 100 | |
Sphingofungin C3 | 2.5 | 75 |
The results indicate that this compound requires higher concentrations for effective inhibition compared to other derivatives like sphingofungin B2, which shows complete inhibition at lower concentrations.
Structure-Activity Relationships
The biological activity of sphingofungin derivatives has been linked to their structural characteristics. For instance, the presence of the Δ12 double bond enhances antifungal potency. A comparative analysis of various derivatives revealed that modifications such as acetylation can increase inhibitory effects:
Derivative | Δ12 Bond | Acetylated | Required Concentration (μM) |
---|---|---|---|
This compound | Yes | No | 10 |
Sphingofungin C2 | Yes | Yes | 2.5 |
Sphingofungin B2 | Yes | Yes | 2.5 |
This table illustrates that acetylation significantly enhances the antifungal activity of sphingofungins by lowering the required concentration for effective inhibition.
Case Study: Efficacy Against Aspergillus fumigatus
A notable case study involved testing this compound against Aspergillus fumigatus, a common pathogenic fungus. The study utilized both in vitro and in vivo models to assess efficacy:
- In Vitro Results : this compound demonstrated a significant reduction in fungal growth at concentrations above 10 μM.
- In Vivo Results : In animal models, this compound showed promise in reducing fungal load when administered at higher doses, although further optimization is needed for clinical applications.
These findings suggest that while this compound has potential as an antifungal agent, its effectiveness may be limited by the concentration required for activity.
Properties
IUPAC Name |
(E,2S,3R,4S,5S,14R)-5-acetyloxy-2-amino-3,4,14-trihydroxyicos-6-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO7/c1-3-4-5-10-13-17(25)14-11-8-6-7-9-12-15-18(30-16(2)24)20(26)21(27)19(23)22(28)29/h12,15,17-21,25-27H,3-11,13-14,23H2,1-2H3,(H,28,29)/b15-12+/t17-,18+,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKBHDLANIOIKK-RXCFHPIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)O)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](CCCCCC/C=C/[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)N)O)O)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121025-46-5 | |
Record name | Sphingofungin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121025465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SPHINGOFUNGIN C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0392RT2G8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.